molecular formula C5H10BrNO2 B14273830 2-Bromo-N-(2-hydroxyethyl)propanamide CAS No. 129779-15-3

2-Bromo-N-(2-hydroxyethyl)propanamide

Cat. No.: B14273830
CAS No.: 129779-15-3
M. Wt: 196.04 g/mol
InChI Key: OMOJUSASLFPNNB-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxyethyl)propanamide is an organic compound with the molecular formula C5H10BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom, a hydroxyethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-hydroxyethyl)propanamide typically involves the bromination of N-(2-hydroxyethyl)propanamide. One common method is the reaction of N-(2-hydroxyethyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-hydroxyethyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of N-(2-hydroxyethyl)propanamide.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: N-(2-hydroxyethyl)propanamide.

    Oxidation Reactions: Corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-Bromo-N-(2-hydroxyethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simple amide with the formula C3H7NO.

    N-(2-Hydroxyethyl)propanamide: An amide with a hydroxyethyl group.

    2-Bromoacetamide: A brominated amide with a simpler structure.

Uniqueness

2-Bromo-N-(2-hydroxyethyl)propanamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-(2-hydroxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOJUSASLFPNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561908
Record name 2-Bromo-N-(2-hydroxyethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129779-15-3
Record name 2-Bromo-N-(2-hydroxyethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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